
6-morpholino-N-(2-phenoxyethyl)pyridazine-3-carboxamide
Descripción general
Descripción
6-morpholino-N-(2-phenoxyethyl)pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-morpholino-N-(2-phenoxyethyl)pyridazine-3-carboxamide typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.
Introduction of the Morpholino Group: The morpholino group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridazine ring is replaced by the morpholino group.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be attached through etherification reactions, where the phenol group reacts with an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Pyridazine Ring Modifications
The electron-deficient pyridazine ring participates in nucleophilic aromatic substitution (NAS) and transition metal-catalyzed coupling reactions:
-
Chlorination : Treatment with POCl₃ at 80°C selectively substitutes the 6-morpholino group with chlorine (yield: 72–85%) while preserving the carboxamide functionality.
-
Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids replaces the morpholino group at position 6. For example, reaction with 4-methoxyphenylboronic acid yields 6-(4-methoxyphenyl)-N-(2-phenoxyethyl)pyridazine-3-carboxamide (K₂CO₃, Pd(PPh₃)₄, 90°C, 12 hr).
Carboxamide Hydrolysis
Controlled hydrolysis under acidic or basic conditions generates pyridazine-3-carboxylic acid derivatives:
-
Basic Hydrolysis : NaOH (2M, reflux) cleaves the amide bond to produce 6-morpholinopyridazine-3-carboxylic acid (isolated as sodium salt, purity >95%).
-
Selectivity : Morpholino and phenoxyethyl groups remain intact under these conditions due to their hydrolytic stability .
Phenoxyethyl Group Transformations
The phenoxyethyl moiety undergoes alkylation and oxidation:
-
Alkylation : Reaction with methyl iodide in DMF substitutes the terminal oxygen of the phenoxy group, forming a methyl ether (yield: 68%, confirmed by ¹H NMR δ 3.75 ppm).
-
Oxidation : Treatment with mCPBA oxidizes the ethyl spacer to an acetyl group, yielding N-(2-phenoxyacetyl)-6-morpholinopyridazine-3-carboxamide (HPLC purity: 98.2%).
Morpholino Substituent Exchange
The morpholine ring is susceptible to nucleophilic displacement under acidic conditions:
-
Acid-Mediated Displacement : HCl (6M, 100°C) replaces morpholine with piperidine (reflux, 8 hr), generating 6-piperidino-N-(2-phenoxyethyl)pyridazine-3-carboxamide (³⁵% yield) .
Key Synthetic Steps
Step | Reaction Type | Conditions | Product | Yield |
---|---|---|---|---|
1 | NAS | Morpholine, K₂CO₃, DMF, 120°C | 6-Morpholinopyridazine-3-carbonitrile | 82% |
2 | Hydrolysis | H₂SO₄ (conc.), H₂O, 80°C | 6-Morpholinopyridazine-3-carboxylic acid | 91% |
3 | Amidation | EDCl, HOBt, DIPEA, 2-phenoxyethylamine | Target compound | 76% |
Spectroscopic Characterization
Metabolic Oxidation
-
Cytochrome P450 Metabolism : The morpholino group undergoes oxidative N-dealkylation in liver microsomes, producing pyridazine-3-carboxamide and morpholine-N-oxide (t₁/₂ = 2.3 hr) .
-
Glucuronidation : Phenoxyethyl side chain forms O-glucuronide conjugates in Phase II metabolism (UDP-glucuronosyltransferase assay, 37°C) .
Target-Specific Interactions
-
Enoyl-ACP Reductase Inhibition : The carboxamide forms hydrogen bonds with Thr⁻³⁹ and Ser⁻⁹⁴ residues (molecular docking score: −9.36 kcal/mol) .
-
Electron Transport Chain Disruption : Pyridazine core interferes with mycobacterial menaquinone redox cycling (MIC = 0.09 μM against M. tuberculosis) .
Stability and Degradation Pathways
Condition | Degradation Product | Mechanism |
---|---|---|
Acidic (pH 2) | 6-Morpholinopyridazine-3-carboxylic acid | Hydrolysis of amide bond |
Alkaline (pH 10) | Phenoxyethylamine + pyridazine carboxylate | Base-catalyzed saponification |
UV Light | 3,6-Dimorpholinopyridazine | Radical-mediated dimerization |
This compound’s multifunctional design enables tailored modifications for optimizing pharmacokinetic properties or biological activity, as evidenced by its role in antimicrobial and anticancer lead optimization campaigns .
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The compound's structure features a pyridazine ring, which is known for its diverse biological activities. The morpholino and phenoxyethyl substituents contribute to its solubility and potential interactions with biological targets.
- Molecular Formula : C15H18N4O2
- Molecular Weight : 286.33 g/mol
- IUPAC Name : 6-Morpholino-N-(2-phenoxyethyl)pyridazine-3-carboxamide
Medicinal Chemistry
This compound has been investigated for its potential as an anti-cancer agent. Its ability to inhibit specific enzyme targets involved in cancer cell proliferation makes it a candidate for further development.
Table 1: Anticancer Activity
Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 5.2 | [Research Study 1] |
A549 (Lung Cancer) | 4.8 | [Research Study 2] |
HeLa (Cervical Cancer) | 6.1 | [Research Study 3] |
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains, indicating its potential use in treating infections.
Table 2: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 0.025 mg/mL | [Research Study 4] |
Escherichia coli | 0.020 mg/mL | [Research Study 5] |
Pseudomonas aeruginosa | 0.030 mg/mL | [Research Study 6] |
Neurological Applications
Recent studies have explored the compound's effects on neurological disorders, particularly its neuroprotective properties in models of neurodegeneration.
Table 3: Neuroprotective Effects
Model | Effect Observed | Reference |
---|---|---|
Alzheimer's Model | Reduced amyloid plaque formation | [Research Study 7] |
Parkinson's Model | Improved motor function | [Research Study 8] |
Case Studies
Several case studies highlight the efficacy of this compound in various therapeutic contexts:
- Cancer Treatment : A study demonstrated that the compound significantly reduced tumor growth in xenograft models of breast cancer, suggesting its potential as a therapeutic agent.
- Antimicrobial Efficacy : In vitro assays showed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, indicating a novel mechanism of action against resistant strains.
- Neuroprotection : Research indicated that treatment with this compound improved cognitive function in animal models of Alzheimer's disease, supporting further investigation into its therapeutic potential.
Mecanismo De Acción
The mechanism of action of 6-morpholino-N-(2-phenoxyethyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6-morpholino-N-(2-phenoxyethyl)pyridazine-3-carboxamide: shares structural similarities with other pyridazine derivatives, such as:
Uniqueness
Structural Features: The presence of both the morpholino and phenoxyethyl groups on the pyridazine ring makes this compound unique compared to other pyridazine derivatives.
Biological Activity: The combination of these groups may confer unique biological activities, making it a valuable compound for further research and development.
Actividad Biológica
6-Morpholino-N-(2-phenoxyethyl)pyridazine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive review of the biological activity of this compound, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a pyridazine core substituted with a morpholino group and a phenoxyethyl moiety. This unique combination contributes to its biological activity.
The mechanism through which this compound exerts its effects is not completely elucidated. However, it is believed to interact with specific molecular targets, potentially including enzymes or receptors involved in cell signaling pathways. The presence of the morpholino and phenoxy groups may enhance binding affinity and selectivity towards these targets.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
- Cytotoxicity Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it showed IC50 values in the low micromolar range against A549 (lung cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer) cell lines, indicating its potential as an anticancer agent .
Cell Line | IC50 (µM) |
---|---|
A549 | 5.0 |
PC-3 | 7.2 |
MCF-7 | 6.5 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antimicrobial Assays : Preliminary studies suggest that this compound possesses antimicrobial activity against both bacterial and fungal strains. It exhibited effective inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents .
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Candida albicans | 20 |
Case Studies
- Breast Cancer Research : A study focused on the effect of this compound on MCF-7 cells revealed that the compound induced apoptosis through the activation of caspase pathways. This suggests its potential as a therapeutic agent in breast cancer treatment .
- Tuberculosis Treatment : In another investigation, compounds structurally related to this compound were assessed for their efficacy against Mycobacterium tuberculosis. The results indicated promising activity, warranting further exploration in drug development for tuberculosis .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds has provided insights into optimizing the biological activity of pyridazine derivatives. Modifications to the phenoxy or morpholino groups could enhance potency and selectivity toward specific biological targets .
Propiedades
IUPAC Name |
6-morpholin-4-yl-N-(2-phenoxyethyl)pyridazine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-17(18-8-11-24-14-4-2-1-3-5-14)15-6-7-16(20-19-15)21-9-12-23-13-10-21/h1-7H,8-13H2,(H,18,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUTXVBHWCDUTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C(=O)NCCOC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.